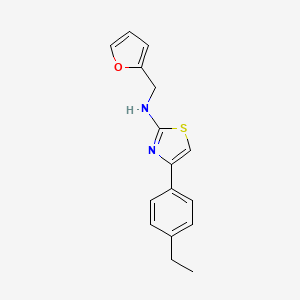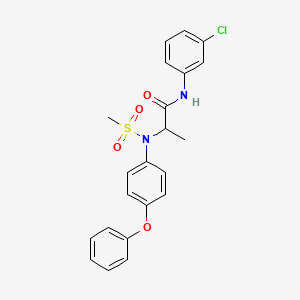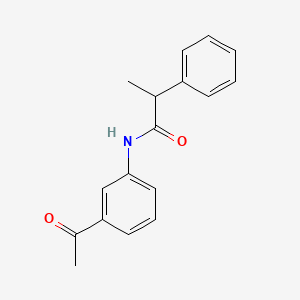![molecular formula C19H22N2O4 B4016736 2-{[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B4016736.png)
2-{[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid
Vue d'ensemble
Description
2-{[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.15795719 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficient Synthesis and Catalysis
- The synthesis of nicotinic acid-based amino acid units bearing an amidoxime function on the pyridine ring has been developed, showcasing the chemical versatility of nicotinic acid derivatives for potential pharmaceutical applications (Ovdiichuk et al., 2015).
- Nicotinum methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, has been characterized as a novel, mild, and efficient catalyst for the one-pot synthesis of 2-amino-3-cyanopyridines, highlighting its utility in green chemistry and catalytic processes (Tamaddon & Azadi, 2018).
Industrial and Environmental Applications
- Research on ecological methods to produce nicotinic acid from commercially available raw materials focuses on sustainable industrial applications and the need for green chemistry solutions to minimize environmental impact (Lisicki, Nowak, & Orlińska, 2022).
- The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents for the food, pharmaceutical, and biochemical industries illustrates the importance of efficient separation techniques in the production of valuable chemical compounds (Kumar & Babu, 2009).
Structural and Chemical Properties
- Studies on ionic crystals of nicotinic acid and its complexes offer insights into the characteristic features of nicotinic acid, such as the twisting of the carboxyl group and hydrogen bonding, which are crucial for understanding its pharmacological properties (Athimoolam & Natarajan, 2007).
Propriétés
IUPAC Name |
2-[[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-14-5-6-18(25-2)16(10-14)13-7-9-21(11-13)12-17-15(19(22)23)4-3-8-20-17/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWYVCALDQQQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCN(C2)CC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4016655.png)
![2-[(4-methyl-1-piperidinyl)carbonyl]-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4016666.png)


![2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4016682.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4016696.png)
![N-isopropyl-2-{[2-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4016700.png)
![N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-4-phenyl-1-butanamine](/img/structure/B4016705.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4016713.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(2,2,2-trichloroacetyl)amino]benzamide](/img/structure/B4016719.png)
![2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)amino]ethanol](/img/structure/B4016741.png)
![ethyl 1-[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4016752.png)

![2-fluoro-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4016770.png)
